molecular formula C6H2ClFNNaO2 B2872811 Sodium 5-chloro-2-fluoropyridine-3-carboxylate CAS No. 2059971-31-0

Sodium 5-chloro-2-fluoropyridine-3-carboxylate

Cat. No.: B2872811
CAS No.: 2059971-31-0
M. Wt: 197.53
InChI Key: NMEHXGFRWKDJQK-UHFFFAOYSA-M
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Description

Sodium 5-chloro-2-fluoropyridine-3-carboxylate is a chemical compound with the molecular formula C6H2ClFNNaO2. This compound is part of the pyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The presence of chlorine and fluorine atoms in the pyridine ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-chloro-2-fluoropyridine-3-carboxylate typically involves the fluorination and chlorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines followed by fluorination using reagents like sodium nitrite (NaNO2) in hydrofluoric acid (HF) solution . Another approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate nucleophiles under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and chlorination processes using advanced reactors and controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-chloro-2-fluoropyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated or chlorinated pyridine derivatives .

Mechanism of Action

The mechanism of action of Sodium 5-chloro-2-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its binding affinity to various enzymes and receptors, leading to potential biological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Uniqueness: Sodium 5-chloro-2-fluoropyridine-3-carboxylate is unique due to its specific combination of chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

sodium;5-chloro-2-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2.Na/c7-3-1-4(6(10)11)5(8)9-2-3;/h1-2H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEHXGFRWKDJQK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)[O-])F)Cl.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFNNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059971-31-0
Record name sodium 5-chloro-2-fluoropyridine-3-carboxylate
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